

Application Notes and Protocols: Synthetic Routes for 3-Amino-2-Nitropyridine Derivatives

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Compound of Interest

Compound Name: 3-amino-2-nitropyridine

Cat. No.: B078374

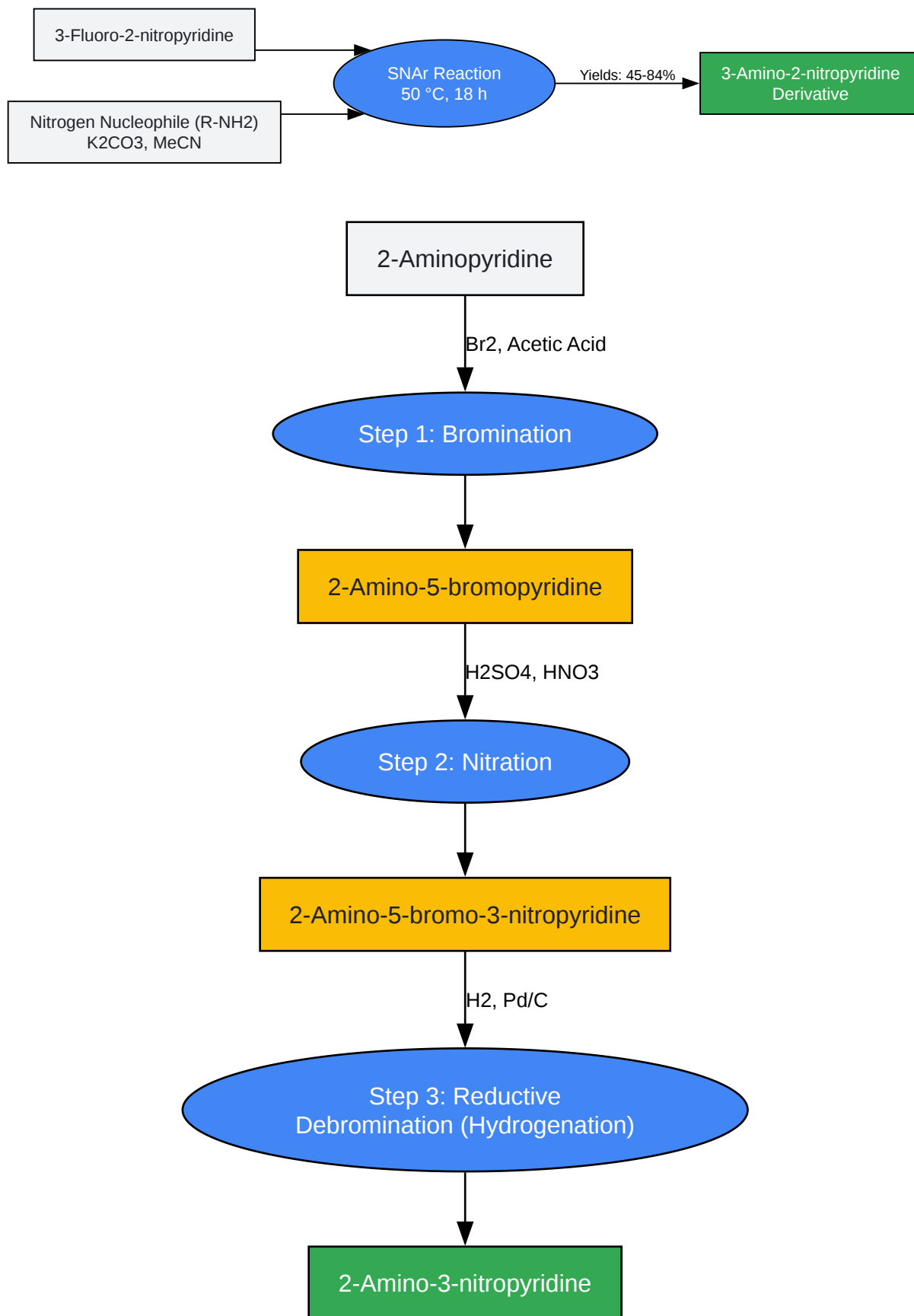
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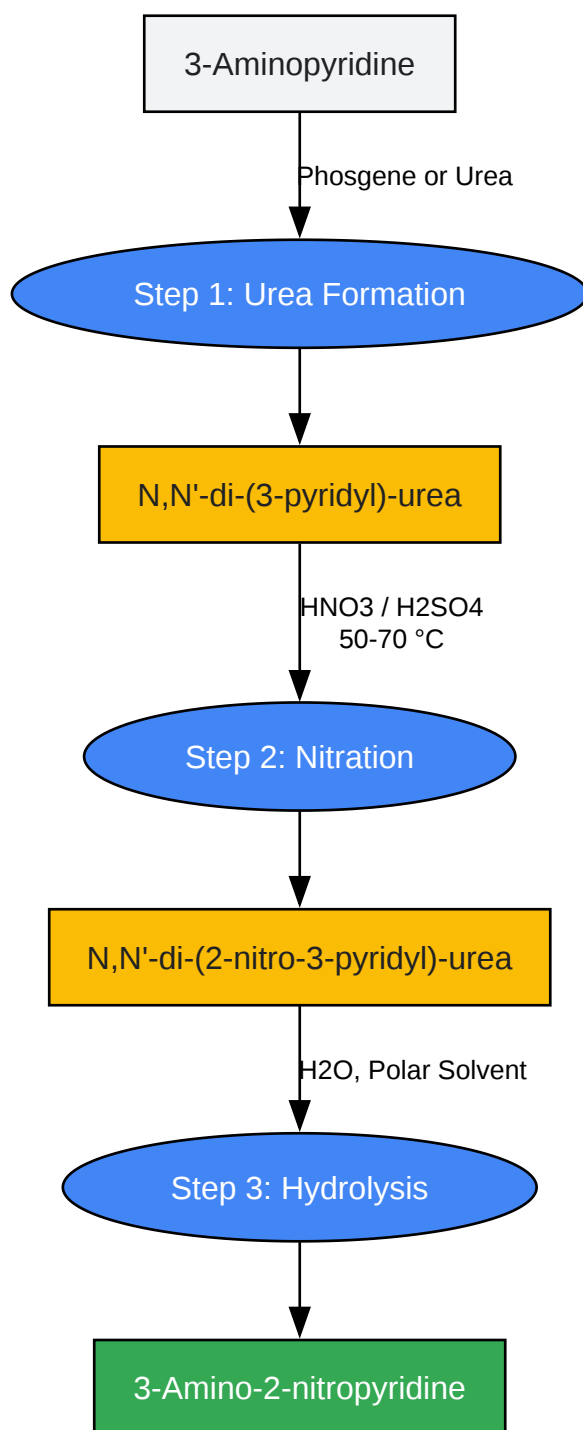
Audience: Researchers, scientists, and drug development professionals.

Introduction: **3-Amino-2-nitropyridine** and its derivatives are crucial chemical intermediates, widely recognized for their role in the synthesis of a variety of biologically active molecules, including pharmaceuticals, agrochemicals, and dyes[1][2]. The presence of both an amino and a nitro group on the pyridine ring allows for diverse functionalization, making these compounds valuable building blocks in medicinal chemistry and materials science[1]. This document provides an overview of the primary synthetic strategies for obtaining **3-amino-2-nitropyridine** derivatives, complete with detailed experimental protocols and comparative data.

Synthetic Strategy 1: Nucleophilic Aromatic Substitution (S_NAr)

One of the most efficient and widely used methods for synthesizing 3-substituted-2-nitropyridines is the nucleophilic aromatic substitution (S_NAr) reaction on a 3-halo-2-nitropyridine precursor. The strong electron-withdrawing nature of the nitro group at the 2-position activates the pyridine ring for nucleophilic attack, particularly at the adjacent C-3 position. Commercially available 3-fluoro-2-nitropyridine is an excellent substrate for this reaction, as the high electronegativity of fluorine makes it a superior leaving group compared to chlorine or bromine, favoring regioselective displacement[3]. This method allows for the introduction of a wide range of aliphatic amines and nitrogen-containing heterocycles at the 3-position[3][4].





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